molecular formula C14H16FNO2 B8125267 (3-Ethynyl-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Ethynyl-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B8125267
M. Wt: 249.28 g/mol
InChI Key: KFPLXZWDTXICGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethynyl-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester: is a chemical compound characterized by its unique structure, which includes an ethynyl group, a fluoro group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from 3-ethynyl-5-fluorophenol: The phenol group can be converted to the corresponding carbamic acid tert-butyl ester through a series of reactions involving protection, activation, and esterification steps.

  • Starting from 3-ethynyl-5-fluorobenzaldehyde: The aldehyde group can be converted to the corresponding amine, followed by protection and esterification to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

(3-Ethynyl-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The fluoro group can be reduced to a hydroxyl group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of hydroxyl derivatives.

  • Substitution: Formation of substituted ethynyl derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Ethynyl-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

(3-Ethynyl-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:

  • (2-Ethynyl-3-fluoro-phenyl)-carbamic acid tert-butyl ester: Similar structure but different position of the ethynyl and fluoro groups.

  • (3-Ethynyl-5-fluoro-phenyl)-ethyl-carbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: The uniqueness of This compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-ethynyl-5-fluorophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-6-10-7-11(15)9-12(8-10)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPLXZWDTXICGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.